2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene
Overview
Description
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene is an organic compound with the molecular formula C13H10ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxyphenoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or sodium borohydride.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-substituted-1-(3-methoxyphenoxy)-4-nitrobenzene derivatives can be formed.
Reduction: 2-chloro-1-(3-methoxyphenoxy)-4-aminobenzene.
Oxidation: 2-chloro-1-(3-hydroxyphenoxy)-4-nitrobenzene.
Scientific Research Applications
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro and methoxyphenoxy groups may also contribute to its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(3-hydroxyphenoxy)-4-nitrobenzene
- 2-chloro-1-(3-methoxyphenoxy)-4-aminobenzene
- 2-chloro-1-(3-methoxyphenoxy)-4-fluorobenzene
Uniqueness
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene is unique due to the combination of its functional groups, which impart specific chemical and physical propertiesIts structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-10-3-2-4-11(8-10)19-13-6-5-9(15(16)17)7-12(13)14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCRULMLJQLFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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